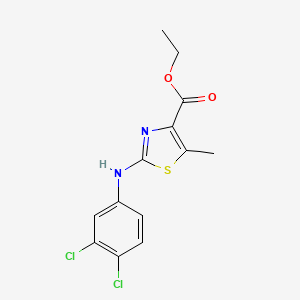

2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester

CAS No.: 1715292-19-5

Cat. No.: VC2749291

Molecular Formula: C13H12Cl2N2O2S

Molecular Weight: 331.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1715292-19-5 |

|---|---|

| Molecular Formula | C13H12Cl2N2O2S |

| Molecular Weight | 331.2 g/mol |

| IUPAC Name | ethyl 2-(3,4-dichloroanilino)-5-methyl-1,3-thiazole-4-carboxylate |

| Standard InChI | InChI=1S/C13H12Cl2N2O2S/c1-3-19-12(18)11-7(2)20-13(17-11)16-8-4-5-9(14)10(15)6-8/h4-6H,3H2,1-2H3,(H,16,17) |

| Standard InChI Key | OEKNGSXPUZRIGY-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(SC(=N1)NC2=CC(=C(C=C2)Cl)Cl)C |

| Canonical SMILES | CCOC(=O)C1=C(SC(=N1)NC2=CC(=C(C=C2)Cl)Cl)C |

Introduction

Structural Characteristics

Chemical Structure

2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester contains a central thiazole ring with several key functional groups:

-

A methyl group at the 5-position

-

A carboxylic acid ethyl ester group at the 4-position

-

A 3,4-dichlorophenylamino group at the 2-position

The presence of these functional groups contributes to the compound's chemical reactivity and biological properties. The thiazole ring provides rigidity to the molecule, while the dichlorophenylamino group offers potential for hydrogen bonding and π-π interactions with biological targets.

Physical Properties

Based on comparative analysis with similar thiazole derivatives, this compound likely exhibits the following physical characteristics:

| Property | Expected Value | Basis for Estimation |

|---|---|---|

| Physical State | Solid | Common for similar thiazole esters |

| Color | White to pale yellow | Typical for thiazole derivatives |

| Solubility | Soluble in organic solvents, poorly soluble in water | Based on structural features |

| Melting Point | 170-180°C (estimated) | Comparison with similar structures |

| Molecular Weight | 343.24 g/mol | Calculated from molecular formula |

Comparison with Related Compounds

Structural Similarities to Febuxostat Precursors

The target compound shares structural similarities with precursors used in the synthesis of febuxostat, a selective xanthine oxidase inhibitor used for treating hyperuricemia. Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate, a febuxostat precursor, contains the same thiazole core with an ethyl carboxylate group .

Key differences include:

-

The presence of dichlorophenylamino group instead of a cyano-isobutoxyphenyl substituent

-

Different positions of the methyl and carboxylate groups on the thiazole ring

These structural variations likely result in different pharmacological profiles and applications.

Comparative Properties

Characterization Methods

Analytical Techniques

For comprehensive characterization of 2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester, several analytical techniques would be appropriate:

| Analytical Method | Information Provided | Standard Parameters |

|---|---|---|

| HPLC | Purity determination | C18 column, gradient elution with acetonitrile/water |

| NMR Spectroscopy | Structural confirmation | ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ |

| Mass Spectrometry | Molecular weight confirmation | ESI-MS or EI-MS |

| Infrared Spectroscopy | Functional group identification | Characteristic bands for C=O, C-N, C-S bonds |

| Elemental Analysis | Compositional verification | C, H, N, S percentages |

| X-Ray Crystallography | Three-dimensional structure | Single crystal analysis |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume